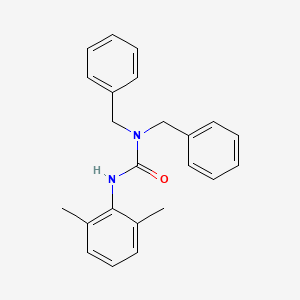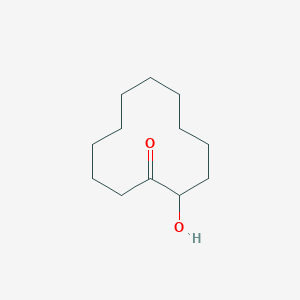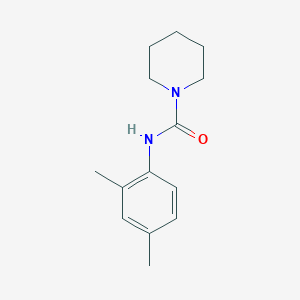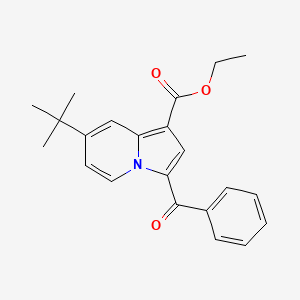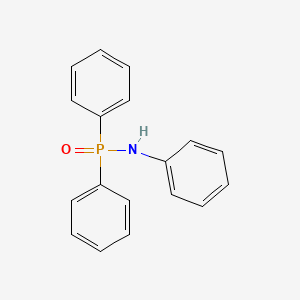
N,P,P-triphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,P,P-Triphenylphosphinic amide is an organophosphorus compound with the molecular formula C18H16NOP. It is a rare and unique chemical that is often used in early discovery research. The compound is known for its distinctive structure, which includes a phosphorus atom bonded to three phenyl groups and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,P,P-triphenylphosphinic amide typically involves the reaction of triphenylphosphine with an appropriate amide source under controlled conditions. One common method is the reaction of triphenylphosphine with an amide in the presence of a catalyst, such as copper, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N,P,P-Triphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphinic amides depending on the reagents used.
Scientific Research Applications
N,P,P-Triphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,P,P-triphenylphosphinic amide involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the amide group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phosphinic amides: A broader class of compounds with similar phosphorus-amide bonds.
Uniqueness: N,P,P-Triphenylphosphinic amide is unique due to its specific combination of phosphorus and amide functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C18H16NOP |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-diphenylphosphorylaniline |
InChI |
InChI=1S/C18H16NOP/c20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,20) |
InChI Key |
UAYBIIYJBOWVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






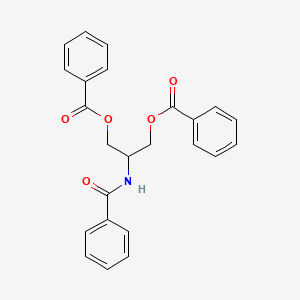
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
